molecular formula C24H19BFNO5S B14064863 (3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid

(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid

Cat. No.: B14064863
M. Wt: 463.3 g/mol
InChI Key: VTNKMYWFWQTEHE-LPYMAVHISA-N
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Description

(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid is a complex organic compound with significant potential in various scientific fields. This compound features a boronic acid group, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of the thiazolidinone ring and the fluorophenyl group further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid typically involves multiple steps. One common approach is the condensation of 4-fluorobenzaldehyde with thiazolidinone derivatives, followed by the introduction of the boronic acid group through a Suzuki coupling reaction. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The thiazolidinone ring and fluorophenyl group contribute to its binding affinity and specificity, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[4-({3-[(4-Chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid
  • (3-{[4-({3-[(4-Methylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid

Uniqueness

Compared to similar compounds, (3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable candidate for drug development and other applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19BFNO5S

Molecular Weight

463.3 g/mol

IUPAC Name

[3-[[4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

InChI

InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13+

InChI Key

VTNKMYWFWQTEHE-LPYMAVHISA-N

Isomeric SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O

Origin of Product

United States

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